2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran
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Overview
Description
2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoselenium compounds are known for their versatility in organic synthesis and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran typically involves the reaction of a suitable pyran derivative with phenylselenium reagents. One common method is the reaction of 3beta-methoxytetrahydro-2H-pyran with phenylselenomethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselenomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to act as an antioxidant. It can interact with various molecular targets, including enzymes and cellular components, to modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: Shares a similar structural motif but lacks the selenium atom.
Selenomethionine: Another organoselenium compound with different biological activities.
Uniqueness
2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran is unique due to its specific combination of a pyran ring with a phenylselenomethyl group
Properties
CAS No. |
165532-26-3 |
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Molecular Formula |
C13H18O2Se |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2R,3S)-3-methoxy-2-(phenylselanylmethyl)oxane |
InChI |
InChI=1S/C13H18O2Se/c1-14-12-8-5-9-15-13(12)10-16-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3/t12-,13-/m0/s1 |
InChI Key |
LKLIODOUFMGUDP-STQMWFEESA-N |
Isomeric SMILES |
CO[C@H]1CCCO[C@H]1C[Se]C2=CC=CC=C2 |
Canonical SMILES |
COC1CCCOC1C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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